molecular formula C6H6O7Na2·1,5H2O<br>Na2C6H6O7<br>C6H6Na2O7 B093818 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt CAS No. 144-33-2

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt

Cat. No. B093818
CAS RN: 144-33-2
M. Wt: 236.09 g/mol
InChI Key: CEYULKASIQJZGP-UHFFFAOYSA-L
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Description

The compound 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis which can provide insight into the compound of interest. The first paper describes the synthesis of a ninhydrin derivative, which is a complex molecule that includes a 2-hydroxy-1,3-indanedione structure, similar to the hydroxy component in the compound of interest . The second paper introduces 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions . This compound is structurally related to 1,2,3-Propanetricarboxylic acid, as it contains the propane-1,2,3-tricarboxylic acid moiety.

Synthesis Analysis

The synthesis of related compounds involves green and facile strategies. For instance, the ninhydrin derivative is synthesized using acetic acid as a catalyst, which suggests that similar green chemistry approaches could potentially be applied to the synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt . The use of supported catalysts, such as 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid on silica gel, indicates a trend towards environmentally friendly and efficient synthesis methods that could be relevant for the compound of interest .

Molecular Structure Analysis

The molecular structure of the ninhydrin derivative was determined by spectral analysis and single crystal X-ray analysis, and further optimized using DFT/B3LYP methods . This level of analysis provides a detailed understanding of the molecular geometry and electronic properties, which are crucial for predicting the behavior of similar compounds like 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt. However, the second paper does mention the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions . This suggests that the compound of interest may also participate in or facilitate similar chemical reactions due to its related functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt are not directly reported in the papers, the analysis of related compounds provides some context. The vibrational wave numbers and intensities calculated for the ninhydrin derivative, along with the descriptors such as HOMO-LUMO and MEPS, give an indication of the types of properties that could be expected for the compound of interest . The molecular docking and NBO analyses provide insights into the potential interactions and stability of the molecule .

Scientific Research Applications

Removal of Heavy Metals

  • Water Treatment: Citric acid has been explored for its ability to remove Zn(II) ions from water through precipitation methods, demonstrating its potential in water purification and environmental remediation (Faiku et al., 2010).

Materials Science

  • Polyurethane Production: It plays a role in the synthesis of new ionic diols used in the production of polyurethane ionomers, highlighting its application in polymer science (Kakati & George, 1993).
  • Metallogels Synthesis: Citric acid derivatives have been used to synthesize self-healing and moldable metallogels, which are beneficial for selective dye adsorption and separation, showcasing innovation in material engineering (Karan & Bhattacharjee, 2016).

Health and Safety

  • Protection against Liver Damage: Citric acid has been studied for its protective effects against carbon tetrachloride-induced liver damage, indicating its potential health benefits (Salam, Sleem, & Shaffie, 2016).

Chemical Analysis and Identification

  • Isomer Identification: It has been used in the differentiation of isomers of 2-hydroxyglutarate acid disodium salt by Terahertz Time-domain Spectroscopy, playing a crucial role in medical diagnostics and cancer research (Chen et al., 2017).

Environmental Chemistry

  • Study of Aerosol Behavior: Research has been conducted on the hygroscopic behavior of aerosols generated from solutions of citric acid and its sodium salts, contributing to our understanding of atmospheric chemistry and air quality (Wu et al., 2020).

properties

IUPAC Name

disodium;2-(carboxymethyl)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYULKASIQJZGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2C6H6O7, C6H6Na2O7
Record name disodium citrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Disodium_citrate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Crystalline white powder or colourless crystals, White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS]
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DISODIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Disodium hydrogen citrate
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Product Name

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt

CAS RN

144-33-2
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydrogen citrate
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Record name DISODIUM HYDROGEN CITRATE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

Procedure details

The reaction between the solid acid and effervescent agent is an acid base reaction. For example, the reaction between citric acid and sodium bicarbonate produces water, carbon dioxide, sodium hydrogen citrate, and sodium citrate. Normally this acid base reaction would take place in an aqueous medium, however the aqueous reaction is rather quick and the carbon dioxide is released within minutes. The inventors have found that the addition of a deliquescent agent to an effervescent agent and a solid acid promotes the acid base reaction and slowly maintains the reaction by drawing water from the atmosphere to supplement the water generated in the reaction.
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